Enantiopure (3S,4R) Stereochemistry Secures Bioactive Conformation
The (3S,4R) configuration produces a cis relationship between the 3-amino and 4-fluoro groups, mimicking the syn-1,2-amino-fluoropiperidine pharmacophore required for bioactive molecules such as CGRP receptor antagonists [1]. In contrast, the (3R,4R) trans diastereomer (CAS 2639373-19-4) presents a different spatial orientation, fundamentally altering the pharmacophore's 3D structure . This stereochemical distinction is critical; a study on related 3-amino-5-fluoropiperidines demonstrated that relative cis/trans stereochemistry directly impacts pKa and lipophilicity, leading to different pharmacokinetic behaviors [2].
| Evidence Dimension | Stereochemical configuration (pharmacophore relevance) |
|---|---|
| Target Compound Data | (3S,4R) cis / syn configuration |
| Comparator Or Baseline | (3R,4R)-rel-trans diastereomer (CAS 2639373-19-4) |
| Quantified Difference | Absolute spatial arrangement incompatible with syn-binding pockets; pKa differences of up to 0.5-1.0 units observed between cis/trans analogs in related fluoropiperidine libraries [2]. |
| Conditions | CGRP antagonist pharmacophore model; comparative analysis of 3-amino-5-fluoropiperidine libraries (pKa measured in solution). |
Why This Matters
Selection of the (3S,4R) isomer is mandatory when the target synthesis requires the cis-1,2-amino-fluoropiperidine scaffold; using the trans isomer will lead to an inactive epimer.
- [1] Molinaro, C., et al. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. J. Org. Chem. 2019, 84, 12, 8006-8018. View Source
- [2] Orliac, A., et al. Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Chemistry 2014, 20(13), 3813-24. View Source
